molecular formula C8H12O3 B13888884 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13888884
M. Wt: 156.18 g/mol
InChI Key: OGFOVAIEBOEACS-UHFFFAOYSA-N
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Description

5-Methyl-3-oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of dichloromethane as a solvent and sodium carbonate as a base . The reaction conditions often require precise temperature control to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
  • 5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Comparison: 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicycloheptane ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-7-2-8(3-7,6(9)10)5-11-4-7/h2-5H2,1H3,(H,9,10)

InChI Key

OGFOVAIEBOEACS-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(COC2)C(=O)O

Origin of Product

United States

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